molecular formula C10H14FN B8614305 4-Butyl-2-fluoroaniline

4-Butyl-2-fluoroaniline

Cat. No. B8614305
M. Wt: 167.22 g/mol
InChI Key: KWBLIAFXYNAFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyl-2-fluoroaniline is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Butyl-2-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butyl-2-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Butyl-2-fluoroaniline

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

4-butyl-2-fluoroaniline

InChI

InChI=1S/C10H14FN/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4,12H2,1H3

InChI Key

KWBLIAFXYNAFSA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

ZnCl2 (5.17 g, 38.0 mmol) was weighed into a flask, which was then flame dried and flushed with N2. Anhydrous THF (20 ml) was then added at 0° C., followed by 2.5 M nBuLi (15.2 ml, 38.0 mmol). The reaction mixture was stirred at 0° C. for 15 min, after which 2-fluoro-4-iodoaniline (3.00 g, 12.7 mmol) in anhydrous THF (10 ml) and Pd(PPh3)4 (0.74 g, 0.64 mmol) were added sequentially. The mixture was allowed to warm to RT and stirred for a further 6 h. The mixture was poured into ice/Et2O, the organic layer separated and the aqueous layer further extracted with Et2O. The combined organic fractions were washed with sat. NaHCO3, dried (Na2SO4) and concentrated under reduced pressure. The resulting solid was removed from the mixture by filtration and the filtrate purified by flash chromatography on silica (12.5% EtOAc/Hexane as eluant) to give the desired product (30%, 3.7 mmol). 1H NMR [400 MHz, CDCl3] δ 6.80 (dd, J=12.1, 1.8 Hz, 1 H), 6.76–6.65 (m, 2 H), 3.65 (br s, 2 H), 2.49 (t, J=7.7 Hz, 2 H), 1.57–1.49 (m, 2 H), 1.32 (sextet, J=7.3 Hz, 2 H), 0.91 (t, J=7.3 Hz, 3 H). LCMS (ACPI+) 168 (100%).
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15.2 mL
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3 g
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10 mL
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0.74 g
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5.17 g
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30%

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